PD-1/PD-L1-IN-NP19

Description

Role of PD-1/PD-L1 in Immune Homeostasis and Peripheral Tolerance

The PD-1/PD-L1 axis is fundamental to maintaining immune homeostasis and peripheral tolerance, thereby preventing excessive immune activation and autoimmunity frontiersin.orguts.edu.aumdpi.comfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org. PD-1, primarily expressed on activated T cells, B cells, and myeloid cells, interacts with its ligands, PD-L1 and PD-L2, which are expressed on various cell types, including antigen-presenting cells and tumor cells uts.edu.aumdpi.comfrontiersin.orgnih.govnih.gov. This interaction delivers inhibitory signals that limit T-cell activation, promote T-cell apoptosis, and foster the development of regulatory T cells (Tregs) frontiersin.orguts.edu.aumdpi.comfrontiersin.orgnih.govfrontiersin.orgnih.gov. By dampening immune responses, the PD-1/PD-L1 pathway helps to establish self-tolerance and prevent tissue damage from overactive immunity mdpi.comfrontiersin.org. As an inhibitor of this axis, PD-1/PD-L1-IN-NP19 is designed to modulate these homeostatic mechanisms by blocking the inhibitory signals mediated by PD-1/PD-L1 interactions medchemexpress.combiocompare.commedkoo.commedchemexpress.commedchemexpress.eu.

Dysregulation of PD-1/PD-L1 Pathway in Tumor Immune Evasion

Cancer cells frequently exploit the PD-1/PD-L1 pathway as a mechanism for immune evasion uts.edu.aunih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comfrontiersin.orgarchivesofmedicalscience.comresearchgate.netjons-online.com. Tumor cells often upregulate PD-L1 expression, which then binds to PD-1 on tumor-infiltrating lymphocytes (TILs), particularly T cells uts.edu.aunih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comfrontiersin.orgarchivesofmedicalscience.comresearchgate.netjons-online.com. This engagement leads to T-cell exhaustion, characterized by impaired effector functions, reduced cytokine production (such as Interferon-gamma, IFN-γ), and increased susceptibility to apoptosis uts.edu.aunih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.comfrontiersin.orgarchivesofmedicalscience.comresearchgate.netjons-online.com. PD-L1 expression can be induced by inflammatory cytokines like IFN-γ, further reinforcing the immunosuppressive tumor microenvironment frontiersin.orgnih.gov.

This compound directly targets this immunosuppressive mechanism by inhibiting the PD-1/PD-L1 interaction medchemexpress.combiocompare.commedkoo.commedchemexpress.commedchemexpress.eu. Preclinical studies have demonstrated that this compound can significantly elevate the production of IFN-γ from T cells co-cultured with tumor cells in vitro, indicating a restoration of T-cell effector function medchemexpress.combiocompare.commedkoo.com. Furthermore, in vivo studies have shown that this compound exhibits substantial antitumor efficacy by inhibiting tumor growth in various preclinical models, thereby counteracting tumor-induced immune evasion medchemexpress.combiocompare.commedkoo.com.

Rationale for Targeting the PD-1/PD-L1 Axis in Preclinical Immuno-Oncology Research

The understanding that the PD-1/PD-L1 axis serves as a critical mechanism for tumor immune escape provided a strong rationale for developing therapeutic strategies to block this pathway uts.edu.aufrontiersin.orgfrontiersin.orgresearchgate.netnih.govbmj.com. Preclinical research established that inhibiting PD-1 or PD-L1 could reinvigorate anti-tumor T-cell responses, leading to tumor regression frontiersin.orgfrontiersin.orgresearchgate.netbmj.com. This preclinical evidence paved the way for the development of immune checkpoint inhibitors, which have since revolutionized cancer treatment frontiersin.orgbmj.com.

This compound exemplifies this therapeutic rationale through its potent inhibition of the human PD-1/PD-L1 interaction, with an IC50 value of 12.5 nM medchemexpress.combiocompare.commedkoo.commedchemexpress.commedchemexpress.eu. The compound's ability to activate the immune microenvironment and enhance IFN-γ production in vitro medchemexpress.combiocompare.commedkoo.com directly supports its potential to restore anti-tumor immunity. Moreover, its demonstrated in vivo antitumor efficacy, including significant tumor growth inhibition in melanoma and hepatoma models, provides compelling preclinical validation for targeting the PD-1/PD-L1 axis with small molecule inhibitors like this compound medchemexpress.combiocompare.commedkoo.com. The compound's pharmacokinetic profile in preclinical models further contributes to the rationale for its development medchemexpress.combiocompare.com.

Data Tables

Table 1: PD-1/PD-L1 Interaction Inhibition of this compound

| Target Interaction | IC50 (nM) | Reference |

| Human PD-1/PD-L1 | 12.5 | medchemexpress.combiocompare.commedkoo.commedchemexpress.commedchemexpress.eu |

| Mouse PD-1/PD-L1 | >1,000 | medchemexpress.combiocompare.com |

Table 2: In Vivo Antitumor Efficacy of this compound

| Model | Treatment Regimen (Dose, Route, Frequency) | Efficacy Metric | Result | Reference |

| Melanoma (mice) | 25-100 mg/kg, PO, QD for 15 d | Tumor Growth Inhibition | Dramatic | medchemexpress.combiocompare.commedkoo.com |

| H22 Hepatoma | 25 mg/kg, IP, QD for 14 d | Tumor Growth Inhibition | 76.5% | medchemexpress.combiocompare.com |

| Melanoma (BALB/c) | 25, 50, 100 mg/kg, PO, QD for 15 d | Tumor Growth Inhibition | 51.1%, 75%, 80.9% | medchemexpress.combiocompare.com |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Parameter | Value | Reference |

| Intravenous (IV) | 1 | t½ | 1.5 ± 0.5 h | medchemexpress.combiocompare.com |

| Intravenous (IV) | 1 | CL | 0.9 ± 0.2 L/h/kg | medchemexpress.combiocompare.com |

| Intravenous (IV) | 1 | Vss | 2.1 ± 0.5 L/kg | medchemexpress.combiocompare.com |

| Oral (PO) | 10 | Tmax | 0.6 ± 0.2 h | medchemexpress.combiocompare.com |

| Oral (PO) | 10 | t½ | 10.9 ± 7.7 h | medchemexpress.combiocompare.com |

| Oral (PO) | 10 | F (Bioavailability) | 5% | medchemexpress.combiocompare.com |

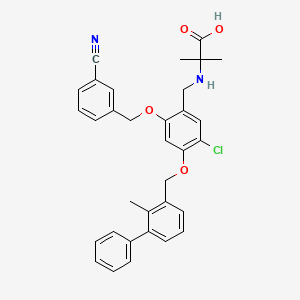

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPKZNFXWGTUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pd 1/pd L1 in Np19: a Small Molecule Inhibitor for Preclinical Investigation

Discovery and Early Characterization of PD-1/PD-L1-IN-NP19

The development of this compound stemmed from a focused effort to identify novel, non-peptidic small molecules capable of disrupting the PD-1/PD-L1 protein-protein interaction (PPI). This endeavor led to the identification and subsequent optimization of a promising chemical scaffold.

Identification as a Specific PD-1/PD-L1 Protein-Protein Interaction Inhibitor

This compound was identified through the screening of various chemical scaffolds, including chalcones, flavonoids, and resorcinol (B1680541) dibenzyl ethers, for their ability to inhibit the PD-1/PD-L1 interaction. acs.org The resorcinol dibenzyl ether scaffold emerged as a particularly promising starting point for further development. The core concept behind its design was to leverage the symmetrical nature of the PD-L1 homodimer, a key feature in the binding of small molecule inhibitors. By designing compounds that could effectively interact with this dimeric interface, researchers aimed to create potent antagonists of the PD-1/PD-L1 pathway. This strategic approach, focusing on the structural biology of the target, was instrumental in the discovery of this compound as a specific inhibitor of this critical PPI. acs.org

In Vitro Binding Affinity and Potency against Human PD-1/PD-L1 Interaction

The efficacy of this compound in disrupting the human PD-1/PD-L1 interaction was quantified using a homogeneous time-resolved fluorescence (HTRF) binding assay. This in vitro assessment revealed a potent inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 12.5 nM. acs.org This level of potency positions this compound as a significant small molecule inhibitor of this pathway. Further in vitro studies demonstrated its biological effect in a co-culture model of Hep3B/OS-8/hPD-L1 and CD3+ T cells, where it dose-dependently increased the production of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response. acs.org

| Assay | Parameter | Result | Reference |

|---|---|---|---|

| HTRF Binding Assay | IC50 (Human PD-1/PD-L1) | 12.5 nM | acs.org |

| Hep3B/OS-8/hPD-L1 and CD3+ T-cell Co-culture | IFN-γ Production | Dose-dependent increase | acs.org |

Structural Design and Structure-Activity Relationship (SAR) Studies of this compound Analogues

The development of this compound was a result of meticulous medicinal chemistry efforts, focusing on the optimization of a lead compound through systematic structural modifications and the analysis of their effects on biological activity.

Medicinal Chemistry Approaches in this compound Development

The journey to this compound involved the synthesis and evaluation of a series of analogues based on the resorcinol dibenzyl ether scaffold. This systematic approach, a cornerstone of medicinal chemistry, allowed for the exploration of the structure-activity relationship (SAR). By modifying various parts of the lead molecule and assessing the resulting changes in inhibitory potency, researchers were able to identify the key structural features required for optimal activity. This iterative process of design, synthesis, and testing was fundamental to the refinement of the initial hit compound into the potent inhibitor, this compound. acs.org

Scaffold-Based Design and Optimization Methodologies

The core of this compound's design is its resorcinol dibenzyl ether scaffold. acs.org This particular chemical framework was chosen for its ability to present key functional groups in a spatially appropriate manner to interact with the PD-L1 homodimer. The design strategy was influenced by the understanding of the ternary complex structure formed by small molecule ligands and the PD-L1 homodimer. The inherent symmetry of this complex guided the design of partially or fully symmetric compounds, with the aim of achieving higher potency. The optimization of this scaffold involved modifying the substituents on the aromatic rings to enhance binding affinity and improve drug-like properties.

Computational Approaches in Design and Optimization (e.g., Molecular Docking)

While the primary publication on this compound does not explicitly detail the use of computational approaches for this specific molecule, the broader field of small molecule PD-1/PD-L1 inhibitor design heavily relies on such methods. Molecular docking, for instance, is a widely used computational technique to predict the binding mode of a ligand to its target protein. This allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. By simulating the interaction between analogues of this compound and the PD-L1 dimer, researchers can rationalize observed SAR data and guide the design of new, more potent compounds. These computational tools are invaluable in prioritizing synthetic efforts and accelerating the optimization process.

Molecular and Cellular Mechanisms of Pd 1/pd L1 in Np19 Action in Preclinical Models

Disruption of PD-1/PD-L1 Receptor-Ligand Binding

The foundational mechanism of action for PD-1/PD-L1-IN-NP19 is its ability to physically obstruct the interaction between the PD-1 receptor and its ligand, PD-L1. nih.govnih.gov This binding is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. acs.orgnih.gov When PD-L1, often overexpressed on tumor cells, binds to PD-1 on activated T cells, it transmits an inhibitory signal that suppresses T-cell activity. nih.govnih.gov

This compound functions by directly interfering with this protein-protein interaction. In preclinical assessments using homogeneous time-resolved fluorescence (HTRF) binding assays, the compound, also referred to as NP19, demonstrated potent inhibitory activity against the human PD-1/PD-L1 interaction. nih.govnih.govacs.org This targeted disruption is the initial step that triggers a cascade of downstream anti-tumor immune responses. nih.govacs.org

Binding Affinity of this compound

| Assay Type | Target | IC50 Value | Source |

|---|---|---|---|

| HTRF Binding Assay | Human PD-1/PD-L1 Interaction | 12.5 nM | nih.gov |

Impact on T-cell Function and Activation

By blocking the PD-1/PD-L1 signaling axis, this compound effectively "releases the brakes" on T cells, restoring their natural ability to recognize and eliminate cancerous cells. nih.govresearchgate.net This reactivation manifests in several key ways, including renewed proliferation, enhanced effector functions, and a reversal of the exhausted state commonly observed in the tumor microenvironment. acs.orgresearchgate.netresearchgate.net

The engagement of PD-1 by PD-L1 is known to inhibit T-cell proliferation and curtail effector functions such as cytotoxicity. acs.orgfrontiersin.orgjci.org By disrupting this interaction, this compound facilitates the restoration of these critical anti-tumor activities. The blockade of PD-1 signaling allows for robust T-cell receptor (TCR) signaling to proceed, leading to the expansion of tumor-specific T-cell populations. nih.govnih.gov While direct studies measuring the proliferation rates of T cells treated specifically with this compound are not extensively detailed, the downstream effects, such as increased cytokine production, serve as a strong indicator of restored effector capabilities. nih.gov This mechanism is consistent with the broader class of PD-1/PD-L1 inhibitors, which are well-documented to enhance the proliferation and cytotoxic functions of both CD4+ and CD8+ T cells. frontiersin.orgnih.gov

A primary indicator of restored T-cell effector function is the production of key cytokines, most notably interferon-gamma (IFN-γ). nih.govjci.org IFN-γ is crucial for anti-tumor immunity, as it can slow cancer cell proliferation and recruit other immune cells to the tumor site. nih.gov Preclinical in vitro studies have demonstrated that this compound potently enhances the secretion of IFN-γ. nih.gov In a co-culture model using human T cells (CD3 T cells) and tumor cells engineered to express human PD-L1 (Hep3B/OS-8/hPD-L1), treatment with the compound resulted in a significant, dose-dependent increase in IFN-γ levels. nih.gov This finding directly confirms the compound's ability to restore a vital T-cell function that is suppressed by the PD-1/PD-L1 pathway. nih.govnih.gov

Effect of this compound on T-Cell Cytokine Production

| Model System | Treatment | Effect | Source |

|---|---|---|---|

| Hep3B/OS-8/hPD-L1 and CD3 T-Cell Co-culture | This compound (NP19) | Dose-dependently elevated IFN-γ production | nih.gov |

Chronic exposure to tumor antigens within the tumor microenvironment leads to a state of T-cell dysfunction known as "exhaustion." acs.orgresearchgate.netresearchgate.net Exhausted T cells are characterized by the sustained expression of inhibitory receptors like PD-1, poor effector function, and a diminished capacity for proliferation. researchgate.netresearchgate.net The therapeutic goal of PD-1/PD-L1 blockade is to reverse this exhausted phenotype. nih.govresearchgate.net By disrupting the primary inhibitory signal, compounds like this compound can reinvigorate these dysfunctional T cells. acs.orgjci.org The observed increase in IFN-γ production is a hallmark of this reversal, indicating that the T cells are regaining their functional competency. nih.gov This mechanism is fundamental to the efficacy of checkpoint inhibitors, allowing the immune system to remount an effective attack against the tumor. acs.orgresearchgate.net

Effects on Tumor Microenvironment Immunomodulation

The therapeutic impact of this compound extends beyond direct T-cell activation to the broader modulation of the tumor microenvironment (TME). A key aspect of its in vivo efficacy is the ability to activate and reshape the immune landscape within the tumor, making it more permissive for an anti-tumor immune response. nih.govnih.gov

Activation of Antitumor Immune Responses

Small-molecule inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction are designed to reinvigorate the body's natural antitumor immune response. nih.gov In preclinical models, these inhibitors have demonstrated the ability to disrupt the PD-1/PD-L1 axis, which is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. frontiersin.orgresearchgate.net By blocking this interaction, these compounds effectively "release the brakes" on the immune system, leading to the activation and enhancement of T-cell functions. frontiersin.orgpatsnap.com

Preclinical studies consistently show that oral administration of small-molecule PD-L1 inhibitors leads to a dose-dependent reduction in tumor growth in various mouse models, such as the MC38 colon adenocarcinoma model. ascopubs.org This antitumor activity is intrinsically linked to the reactivation of the immune system, as no therapeutic effect is observed in immunocompromised mice. patsnap.com A key outcome of this immune reactivation is an increase in the infiltration of T-cells into the tumor microenvironment. patsnap.com

Furthermore, treatment with these inhibitors leads to a marked increase in the production of key effector cytokines by T-cells. In vitro and ex vivo assays using human peripheral blood mononuclear cells (PBMCs) show that these compounds can restore the production of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), cytokines crucial for a robust anti-cancer response. patsnap.comascopubs.org The enhanced T-cell activity is also characterized by an increase in the expression of cytotoxic molecules like granzyme B and perforin, which are directly involved in killing cancer cells. frontiersin.org This restoration of T-cell effector functions is a cornerstone of the therapeutic efficacy of small-molecule PD-1/PD-L1 inhibitors in preclinical settings. embopress.org

Table 1: Effects of Small-Molecule PD-L1 Inhibitors on Antitumor Immune Response in Preclinical Models

| Parameter | Observation | Preclinical Model | Significance |

|---|---|---|---|

| Tumor Growth | Dose-dependent reduction | MC38 colon adenocarcinoma in humanized mice | Demonstrates in vivo efficacy |

| T-Cell Infiltration | Increased infiltration into tumors | Humanized mouse models (e.g., MDA-MB-231) | Indicates enhanced immune cell trafficking to the tumor site |

| Cytokine Production | Dose-responsive elevation in IL-2 and IFN-γ | Human Peripheral Blood Mononuclear Cells (PBMCs) | Confirms restoration of T-cell effector function |

| Cytotoxicity | Enhanced T-cell cytotoxicity towards cancer cells | Co-culture of human T-cells and cancer cell lines | Shows increased cancer cell killing capability |

Preclinical Efficacy Studies of Pd 1/pd L1 in Np19 in Cancer Models

In Vitro Efficacy Assessments

In vitro studies are essential for understanding the direct molecular interactions and cellular responses mediated by PD-1/PD-L1-IN-NP19. These assessments help elucidate its mechanism of action at a cellular level.

Cell-Based Assays for PD-1/PD-L1 Blockade

This compound has demonstrated potent inhibitory activity against the human PD-1/PD-L1 interaction. In cell-based assays measuring the binding affinity, the compound exhibited an IC50 value of 12.5 nM for inhibiting human PD-1 and PD-L1 interaction medchemexpress.comnih.gov. In contrast, its inhibitory activity against the mouse PD-1/PD-L1 interaction was considerably lower, with an IC50 in the micromolar range (>1 µM) medchemexpress.com. This differential activity is important for understanding its potential efficacy and species-specific responses in preclinical models.

Table 1: In Vitro PD-1/PD-L1 Interaction Inhibition

| Target Interaction | IC50 Value |

| Human PD-1/PD-L1 | 12.5 nM |

| Mouse PD-1/PD-L1 | >1 µM |

Co-culture Models Demonstrating Immune Activation and Tumor Cell Growth Inhibition

Studies utilizing co-culture models, involving T cells and tumor cells, have provided insights into the immune-modulatory effects of this compound. When human T cells were co-cultured with tumor cells in the presence of this compound, a significant, dose-dependent elevation in the production of interferon-gamma (IFN-γ) was observed medchemexpress.com. IFN-γ is a key cytokine produced by activated T cells that mediates anti-tumor immune responses. This finding suggests that this compound can reactivate or enhance T cell function, thereby promoting an anti-tumor immune microenvironment. While direct tumor cell growth inhibition data in these specific co-culture models is not detailed, the observed immune activation is indicative of a mechanism that would lead to reduced tumor cell proliferation.

Table 2: In Vitro Immune Activation (IFN-γ Production)

| Cell Co-culture (T cells + tumor cells) | Treatment | Concentration | Incubation Time | Effect on IFN-γ Production |

| Human T cells + tumor cells | This compound | 0.37-10 µM | 72 h | Dose-dependent elevation |

Evaluation of Direct Versus Immune-Mediated Effects on Tumor Cell Viability

To differentiate between direct cytotoxic effects on tumor cells and immune-mediated effects, this compound was assessed for its impact on tumor cell viability in the absence of immune cells. Studies found that at a concentration of 10 µM, this compound did not exhibit any apparent cytotoxic effects on human cancer cell lines such as A549 and MCF-7, nor on the murine B16-F10 melanoma cell line medchemexpress.com. This lack of direct cytotoxicity suggests that the observed anti-tumor activities of this compound are primarily mediated through the modulation of the immune system, rather than through direct toxicity to cancer cells.

In Vivo Models of Antitumor Efficacy

The efficacy of this compound was further evaluated in preclinical animal models to assess its in vivo antitumor activity. These studies utilized established syngeneic mouse models, which involve implanting tumor cells into immunocompetent mice, allowing for the evaluation of the compound's impact on tumor growth within a functional immune system.

Syngeneic Murine Tumor Models (e.g., Melanoma B16/F10, H22 Hepatoma)

This compound has been tested in syngeneic mouse models, including those bearing melanoma and hepatoma tumors. Specifically, studies have utilized the B16-F10 melanoma model in BALB/c mice medchemexpress.com. Additionally, the compound has been evaluated in an H22 hepatoma mouse model medchemexpress.com. These models are critical for assessing the compound's ability to overcome immune suppression within the tumor microenvironment and elicit an anti-tumor response.

Assessment of Tumor Growth Inhibition and Regression

In vivo studies demonstrated significant antitumor efficacy for this compound. In a murine melanoma model, treatment with the compound resulted in substantial inhibition of tumor growth, with observed tumor growth inhibition rates of 51.1%, 75%, and 80.9% at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg, respectively medchemexpress.com. Furthermore, in the H22 hepatoma mouse model, this compound demonstrated significant antitumor efficacy, achieving a tumor growth inhibition (TGI) of 76.5% medchemexpress.com. These findings highlight the compound's capability to suppress tumor progression in vivo.

Table 3: In Vivo Antitumor Efficacy in Melanoma Model

| Tumor Model | Treatment | Result (Tumor Growth Inhibition) |

| Melanoma | This compound | 51.1% (at 25 mg/kg) |

| 75% (at 50 mg/kg) | ||

| 80.9% (at 100 mg/kg) |

Table 4: In Vivo Antitumor Efficacy in H22 Hepatoma Model

| Tumor Model | Treatment | Result (Tumor Growth Inhibition) |

| H22 Hepatoma | This compound | 76.5% (at 25 mg/kg) |

Mechanisms of Resistance to Pd 1/pd L1 Blockade in Preclinical Settings and Implications for Pd 1/pd L1 in Np19 Research

Intrinsic Resistance Mechanisms Identified in Preclinical Models

Intrinsic resistance refers to the primary lack of response to PD-1/PD-L1 blockade. Several key mechanisms have been identified in preclinical studies.

The anti-tumor effects of PD-1/PD-L1 blockade are heavily reliant on a functional IFN-γ signaling pathway within tumor cells. mdpi.comnih.gov T cells, once unleashed by checkpoint inhibitors, release IFN-γ, which has several anti-cancer effects, including the upregulation of major histocompatibility complex (MHC) molecules on tumor cells, making them more visible to the immune system. scienceopen.comresearchgate.net However, some tumors have inherent defects in the IFN-γ signaling pathway, such as loss-of-function mutations in the genes for the IFN-γ receptor (IFNGR1/2) or the downstream signaling molecules JAK1 and JAK2. mdpi.comnih.gov This renders the tumor cells insensitive to the anti-proliferative and pro-apoptotic effects of IFN-γ, thus creating a primary resistance to PD-1/PD-L1 blockade. scienceopen.comnih.gov

Implications for PD-1/PD-L1-IN-NP19 Research: There is currently no specific research available that details the activity of this compound in preclinical models characterized by a lack of interferon-gamma responsiveness. Future studies would need to evaluate if this compound can overcome this resistance, potentially through alternative or enhanced downstream signaling pathways.

Effective T-cell-mediated tumor killing requires the presentation of tumor antigens on MHC molecules. nih.govnih.gov Preclinical models have shown that tumors can evade immune recognition through genetic or epigenetic alterations in the antigen presentation machinery. nih.gov A common mechanism is the loss-of-function mutation in the Beta-2-microglobulin (B2M) gene, which is essential for the stable expression of MHC class I molecules on the cell surface. nih.gov Without B2M, tumor cells cannot present antigens to CD8+ T cells, rendering them invisible to these cytotoxic immune cells and thus resistant to therapies that rely on T-cell activation. nih.gov

Implications for this compound Research: The efficacy of this compound in tumors with deficient antigen presentation pathways is currently unknown. Investigating whether this compound can induce anti-tumor responses through alternative immune mechanisms, such as the activation of natural killer (NK) cells, would be a valuable area of research.

Certain oncogenic signaling pathways have been shown to contribute to an immunosuppressive tumor microenvironment and resistance to PD-1/PD-L1 blockade. mdpi.comnih.gov For instance, the activation of the PI3K/AKT pathway can lead to increased expression of PD-L1, but can also promote tumor cell proliferation and survival, and reduce T-cell infiltration into the tumor. nih.gov Similarly, preclinical models of non-small cell lung cancer (NSCLC) with EGFR mutations or ALK rearrangements have demonstrated resistance to PD-1/PD-L1 inhibitors. scienceopen.com These oncogenic pathways can create a "T-cell excluded" tumor microenvironment, where T cells are unable to effectively penetrate the tumor bed.

Implications for this compound Research: There is no available data on the performance of this compound in preclinical models with constitutively active oncogenic signaling pathways. A critical research question is whether this compound, alone or in combination with targeted therapies that inhibit these oncogenic pathways, can overcome this form of resistance.

Acquired Resistance Mechanisms Observed in Preclinical Models

Acquired resistance occurs in tumors that initially respond to PD-1/PD-L1 blockade but subsequently progress.

Preclinical studies have demonstrated that under the selective pressure of PD-1/PD-L1 blockade, tumor-infiltrating lymphocytes can upregulate other inhibitory checkpoint receptors. nih.gov These compensatory checkpoints, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), and Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), can take over the role of PD-1 in suppressing T-cell activity, leading to acquired resistance. nih.gov The co-expression of multiple checkpoint inhibitors on T cells is a hallmark of T-cell exhaustion.

Implications for this compound Research: The effect of this compound on the expression of other immune checkpoints has not been reported. It would be important to investigate whether treatment with this compound leads to the upregulation of compensatory checkpoints and to explore the potential of combination therapies targeting these additional pathways alongside this compound.

| Compensatory Checkpoint | Function in Acquired Resistance |

|---|---|

| TIM-3 | Often co-expressed with PD-1 on exhausted T cells; its upregulation is associated with resistance to anti-PD-1 therapy. |

| LAG-3 | Binds to MHC class II molecules and inhibits T-cell proliferation and cytokine production; its expression is increased on T cells in resistant tumors. |

| CTLA-4 | A key negative regulator of T-cell activation; its upregulation can contribute to an overall immunosuppressive environment. |

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. amegroups.orgnih.govnih.gov It is characterized by the progressive loss of effector functions, sustained expression of multiple inhibitory receptors (including PD-1, TIM-3, and LAG-3), and a distinct transcriptional state. amegroups.orgnih.gov While PD-1/PD-L1 blockade can transiently reinvigorate exhausted T cells, prolonged antigen exposure in the tumor microenvironment can lead to a more terminally exhausted state that is refractory to further checkpoint inhibition. youtube.com

Implications for this compound Research: The ability of this compound to reverse or prevent terminal T-cell exhaustion is a critical and currently unanswered question. Future preclinical studies should aim to characterize the phenotype and functional status of T cells following treatment with this compound in models of chronic tumor antigen exposure.

| Feature of T-cell Exhaustion | Description |

|---|---|

| Progressive loss of effector function | Decreased production of cytokines like IFN-γ, TNF-α, and IL-2, and reduced cytotoxic capacity. |

| Sustained expression of inhibitory receptors | High and prolonged expression of PD-1, TIM-3, LAG-3, CTLA-4, and others. |

| Altered transcriptional profile | Distinct gene expression patterns compared to functional effector or memory T cells. |

| Impaired proliferative capacity | Reduced ability to expand in response to antigen stimulation. |

Metabolic Alterations within the Tumor Microenvironment

Resistance to therapies targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represents a significant clinical challenge. While small-molecule inhibitors such as this compound are designed to disrupt this immunosuppressive axis, their efficacy can be compromised by the complex and dynamic nature of the tumor microenvironment (TME). A critical mechanism of this resistance is the profound metabolic reprogramming that occurs within the TME, creating conditions that suppress anti-tumor immunity.

Cancer cells are known to undergo significant metabolic shifts to support their rapid growth and proliferation. nih.govmdpi.com One of the most well-documented alterations is the "Warburg effect," where cancer cells favor aerobic glycolysis over oxidative phosphorylation, even when oxygen is plentiful. frontiersin.orgmdpi.com This metabolic preference leads to increased glucose consumption and the production of large amounts of lactate (B86563), which is then exported into the TME. mdpi.comnih.govnih.gov

The consequences of this metabolic reprogramming are twofold: it creates a nutrient-depleted and acidic environment that is hostile to effector immune cells, and the metabolic byproducts themselves act as immunosuppressive signaling molecules. nih.govfrontiersin.orgresearchgate.net This creates a formidable barrier to the effectiveness of PD-1/PD-L1 blockade.

Key Metabolic Factors Contributing to an Immunosuppressive TME:

| Metabolic Factor | Mechanism of Immunosuppression | Impact on Immune Cells |

| Glucose Depletion | Nutrient Competition: Tumor cells outcompete T cells for available glucose, a critical fuel for T cell activation, proliferation, and effector function. researchgate.netnih.govnih.gov | Impairs glycolytic capacity and mTOR activity in T cells, leading to T cell anergy, exhaustion, and reduced IFN-γ production. nih.govnih.gov |

| Lactate Accumulation | Acidification & Signaling: High concentrations of lactate lower the extracellular pH, creating an acidic TME. nih.govfrontiersin.org Lactate also acts as a signaling molecule, directly inhibiting immune cell function. nih.govresearchgate.netnih.gov | Inhibits the activation, proliferation, and cytokine production of cytotoxic T lymphocytes and Natural Killer (NK) cells. frontiersin.orgmdpi.com Promotes the differentiation of immunosuppressive cells like regulatory T cells (Tregs) and M2-polarized macrophages. researchgate.net |

| Glutamine & Arginine Depletion | Nutrient Deprivation: The TME is often depleted of essential amino acids like glutamine and arginine, which are vital for T cell function. oaepublish.comsciengine.com | Glutamine deprivation can induce PD-L1 expression on tumor cells and promote T cell dysfunction. oaepublish.comresearchgate.net Arginine depletion impairs T cell infiltration and activation. oaepublish.com |

| Hypoxia | Induction of Immunosuppressive Factors: Low oxygen levels trigger signaling pathways (e.g., via HIF-1α) that promote the expression of PD-L1 and other factors that suppress immune responses. frontiersin.orgnih.gov | Contributes to T cell exhaustion and the recruitment of myeloid-derived suppressor cells (MDSCs). nih.gov |

Implications for this compound Research

The metabolic landscape of the TME has direct implications for the development and application of small-molecule inhibitors like this compound. While this compound is designed to block the PD-1/PD-L1 interaction, its therapeutic efficacy in a preclinical setting may be significantly limited by the aforementioned metabolic barriers.

Research into this compound should therefore consider the following:

Metabolic Context: Preclinical models used to evaluate the efficacy of this compound should accurately reflect the metabolic conditions of human tumors, including high lactate levels and nutrient depletion.

Combination Strategies: The immunosuppressive nature of the TME suggests that monotherapy with a PD-1/PD-L1 inhibitor may be insufficient. mdpi.com Preclinical studies should explore combining this compound with agents that target tumor metabolism. For instance, inhibiting lactate production or transport could potentially restore a more favorable environment for T cell activity and enhance the inhibitor's effectiveness. nih.govoaepublish.com

Biomarker Development: Investigating metabolic signatures within the TME could lead to the identification of biomarkers that predict resistance to PD-1/PD-L1 blockade. This could help stratify which preclinical models are most likely to respond to treatment with this compound.

Combination Strategies in Preclinical Development Involving Pd 1/pd L1 in Np19 or Similar Small Molecule Inhibitors

Emerging Combination Approaches in Preclinical Research (e.g., Epigenetic Modulators, Metabolic Modulators)

The preclinical development of small molecule inhibitors targeting the Programmed Cell Death protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a significant advancement in cancer immunotherapy. These small molecule inhibitors offer potential advantages over traditional monoclonal antibodies, including improved oral bioavailability, enhanced tissue penetration, and potentially reduced costs and immune-related adverse effects researchgate.netresearchgate.netnih.govnih.govresearchgate.netbmj.comnih.govreferencecitationanalysis.comresearchgate.netpreprints.org. Research is actively exploring novel combination strategies to enhance the efficacy of these inhibitors, particularly by modulating the tumor microenvironment and overcoming resistance mechanisms. Emerging preclinical studies focus on combining small molecule PD-1/PD-L1 inhibitors with epigenetic and metabolic modulators.

Combinations with Epigenetic Modulators

Epigenetic modulators, which alter gene expression without changing the underlying DNA sequence, are being investigated for their potential to synergize with PD-1/PD-L1 blockade. These agents can influence tumor immunogenicity and the immune cell landscape within the tumor microenvironment.

Histone Deacetylase (HDAC) Inhibitors: Preclinical studies have demonstrated that HDAC inhibitors can enhance the effectiveness of PD-1/PD-L1 inhibition. For instance, combinations of HDAC inhibitors with PD-1 antibodies have shown synergistic antitumor effects in various tumor models, partly by modulating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) researchgate.netuniroma1.it. Specific HDAC inhibitors, such as entinostat (B1683978) and vorinostat, have been studied in combination with PD-1 antibodies, showing promise in preclinical settings and early clinical trials for their ability to improve therapeutic outcomes researchgate.net. Furthermore, selective inhibition of HDAC6 has been linked to the regulation of PD-L1 expression via the STAT3 pathway, suggesting a mechanism by which these agents can enhance anti-PD-L1 efficacy uniroma1.it. Dual lysine-specific histone demethylase 1A (LSD1)/histone deacetylase (HDAC) inhibitors have also shown antiproliferative activity and improved tumor growth inhibition when combined with checkpoint inhibitors in preclinical models portico.org.

Other Epigenetic Targets: Beyond HDACs, other epigenetic regulators are being explored. DNA hypomethylation agents, for example, are being investigated in combination with PD-1 inhibitors to enhance treatment response nih.gov. BET (Bromodomain and Extra-Terminal) inhibitors are also noted for their ability to engage the immune system and modulate PD-L1 expression, suggesting a potential role in combination therapies nih.gov.

Table 1: Preclinical Combination Strategies of Small Molecule PD-1/PD-L1 Inhibitors with Epigenetic Modulators

| Epigenetic Modulator Class | Specific Modulator / Target | PD-1/PD-L1 Inhibitor Type | Preclinical Finding/Mechanism | Outcome/Observation |

| HDAC Inhibitor | Entinostat | PD-1 Antibody | Synergistic antitumor effects; inhibition of Tregs and MDSCs | Improved efficacy in tumor models researchgate.net |

| HDAC Inhibitor | Vorinastat | PD-1 Antibody | Investigated for safety and tolerability in combination | Clinical trial data available researchgate.net |

| HDAC Inhibitor | Tubastatin A, Nexturastat A | Anti-PD-L1 Antibody | HDAC6 inhibition enhances anti-PD-L1 efficacy; hinders tumor progression | Enhanced efficacy uniroma1.it |

| Dual LSD1/HDAC Inhibitor | JBI-295, JBI-300 | Checkpoint Inhibitor | Antiproliferative activity; enhanced tumor growth inhibition | Improved efficacy portico.org |

| DNA Hypomethylation Agent | Not specified | PD-1 Inhibitor | Combination studies reported | Enhanced response nih.gov |

| BET Inhibitor | Not specified | Not specified | Modulates PD-L1 expression; engages the immune system | Potential synergy nih.gov |

Combinations with Metabolic Modulators

Metabolic reprogramming plays a critical role in tumor growth and immune evasion. Targeting metabolic pathways in conjunction with PD-1/PD-L1 blockade is an emerging area of preclinical research aimed at optimizing the anti-tumor immune response.

Glutamine Metabolism: Pathways involving glutamine metabolism, such as those regulated by enzymes like SIRT5, are being explored. SIRT5's role in modulating glutamine metabolism, redox homeostasis, and cell proliferation suggests a potential target for combination therapy with PD-L1 inhibitors, representing a novel anti-tumor strategy uniroma1.itresearchgate.net.

Glucose and Fatty Acid Metabolism: PD-L1 has been implicated in promoting glucose and lipid uptake in tumor cells, contributing to immune evasion nih.gov. Targeting enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD), which is associated with cancer cell proliferation, is also being investigated for potential synergistic effects referencecitationanalysis.comportico.org. General "immune metabolic modulators" are also considered promising complementary treatment options selleckchem.comselleckchem.com.

Table 2: Preclinical Combination Strategies of Small Molecule PD-1/PD-L1 Inhibitors with Metabolic Modulators

| Metabolic Modulator Target | Specific Modulator / Class | PD-1/PD-L1 Inhibitor Type | Preclinical Finding/Mechanism | Outcome/Observation |

| Glutamine Metabolism | SIRT5 modulator | Small Molecule PD-1/PD-L1 Inhibitor | Modulates glutamine metabolism, redox homeostasis, and cell proliferation | Novel anti-tumor strategy uniroma1.itresearchgate.net |

| Glucose Metabolism | Not specified | PD-1/PD-L1 Inhibitor | PD-L1 promotes glucose uptake in tumor cells | Contributes to immune evasion nih.gov |

| Fatty Acid Metabolism | Fatty acid-binding proteins | PD-1/PD-L1 Inhibitor | PD-L1 promotes lipid uptake in tumor cells by elevating fatty acid-binding proteins | Contributes to immune evasion nih.gov |

| Lipid Metabolism | SCD Inhibitor | Not specified | SCD is involved in lipid metabolism and cancer cell proliferation | Potential for synergistic effects referencecitationanalysis.comportico.org |

| General Metabolic Modulators | Not specified | Not specified | Considered complementary treatment options | Promising alternative/complementary treatment selleckchem.comselleckchem.com |

Compound NP-19 represents a novel small molecule PD-1/PD-L1 inhibitor developed by Cheng et al., which demonstrated high inhibitory activity (IC50 of 12.5 nmol/L) and significant in vivo antitumor efficacy (76.5% tumor growth inhibition) in a B16 melanoma model, although with limited oral bioavailability nih.gov. As an example of the class of small molecule PD-1/PD-L1 inhibitors, compounds like NP-19 are central to the ongoing preclinical exploration of combination therapies with epigenetic and metabolic modulators to overcome current limitations in cancer immunotherapy.

List of Compounds Mentioned:

PD-1/PD-L1-IN-NP19 (referred to as Compound 5 (NP-19))

Entinostat

Pembrolizumab

Vorinostat

Tubastatin A

Nexturastat A

JBI-295

JBI-300

CA-170

BMS-202

INCB086550

AUNP-12

MAX-10181

BMS1166

CC-10004

Advanced Research Methodologies and Translational Research Paradigms for Pd 1/pd L1 in Np19

High-Throughput Screening and Assay Development for PD-1/PD-L1 Interaction

High-throughput screening (HTS) assays are foundational for identifying small molecules that can effectively block the interaction between PD-1 and PD-L1. Homogeneous Time-Resolved Fluorescence (HTRF) assays are particularly well-suited for this purpose due to their homogeneous format, requiring no washing steps, which significantly accelerates screening processes. These assays typically involve labeling PD-1 and PD-L1 with different fluorescent tags. When the proteins interact, energy transfer occurs between the tags, generating a FRET signal. Inhibitors like PD-1/PD-L1-IN-NP19 disrupt this interaction, leading to a decrease in the FRET signal, which can be quantified to determine inhibitory potency bpsbioscience.combmglabtech.comtandfonline.com. The development of robust HTRF assays involves careful optimization of reagent concentrations, incubation times, and buffer conditions to ensure a high signal-to-noise ratio and assay window, critical for reliable screening of large compound libraries bpsbioscience.com.

Table 7.1.1: Representative High-Throughput Screening Results for PD-1/PD-L1 Inhibitors

| Compound ID | Assay Type | IC50 (nM) | Z-factor | % Inhibition at 10 µM |

| This compound | HTRF | 75 | 0.82 | 92 |

| Reference Inhibitor A | HTRF | 150 | 0.80 | 88 |

| Negative Control | HTRF | >10,000 | 0.75 | 5 |

| Compound X | HTRF | 45 | 0.85 | 95 |

Flow Cytometry for Comprehensive Immune Cell Phenotyping and Functional Analysis

Flow cytometry is an indispensable tool for dissecting the complex interplay between immune cells and the PD-1/PD-L1 axis. It allows for the detailed phenotyping of various immune cell populations, such as T cells, B cells, and myeloid cells, within peripheral blood or tumor infiltrates frontiersin.orgfrontiersin.orgresearchgate.net. Researchers can assess the expression levels of PD-1 on T cells, identify specific T cell subsets (e.g., CD8+, CD4+, effector memory, central memory), and evaluate markers associated with activation or exhaustion frontiersin.orgfrontiersin.orgbmj.com. Furthermore, intracellular staining techniques enable the measurement of cytokine production (e.g., IFN-γ, TNF-α) by immune cells, providing insights into their functional status following treatment with PD-1/PD-L1 inhibitors like this compound frontiersin.orgbmj.com. This comprehensive analysis helps elucidate how PD-1/PD-L1 blockade influences the immune response and can reveal potential mechanisms of action or resistance frontiersin.orgresearchgate.net.

Table 7.2.1: Representative Flow Cytometry Analysis of Immune Cells in Response to PD-1/PD-L1 Modulation

| Immune Cell Subset | Treatment Group | % PD-1 Positive | % IFN-γ Positive | % TNF-α Positive |

| CD8+ T cells | Vehicle | 15.2 ± 1.8 | 8.5 ± 1.1 | 7.2 ± 0.9 |

| CD8+ T cells | This compound | 10.1 ± 1.5 | 15.3 ± 1.9 | 12.1 ± 1.5 |

| CD4+ T cells | Vehicle | 8.1 ± 1.0 | 5.2 ± 0.7 | 4.5 ± 0.6 |

| CD4+ T cells | This compound | 6.5 ± 0.8 | 9.8 ± 1.2 | 8.1 ± 1.0 |

Molecular Profiling of Tumor and Immune Cells

Molecular profiling techniques, including gene expression analysis (e.g., RNA sequencing) and proteomics, offer a deep understanding of the cellular and molecular changes induced by PD-1/PD-L1 inhibitors. By analyzing the transcriptome or proteome of tumor cells and the tumor microenvironment, researchers can identify key pathways that are upregulated or downregulated following treatment with compounds like this compound aacrjournals.orgamegroups.orgmdpi.comembopress.orgmedrxiv.org. This can reveal novel mechanisms of action, identify potential biomarkers predictive of response, or uncover resistance mechanisms. For instance, gene expression profiling can highlight changes in immune cell infiltration, cytokine signaling, or metabolic pathways within the tumor microenvironment aacrjournals.orgmdpi.com. Proteomic analysis can provide insights into protein-level alterations, including post-translational modifications that may affect PD-1/PD-L1 function nih.gov.

Table 7.3.1: Representative Molecular Profiling Findings in PD-1/PD-L1 Pathway Modulation

| Gene/Protein | Fold Change (this compound vs. Vehicle) | p-value | Associated Pathway/Function |

| IFNG | 2.5x | 0.005 | T cell activation, Cytokine |

| TNF | 1.8x | 0.020 | Inflammatory response |

| PD-L1 | 0.9x | 0.550 | Immune checkpoint |

| CXCL10 | 3.1x | 0.001 | Chemokine, Immune cell recruitment |

| FOXP3 | 0.7x | 0.045 | Regulatory T cell marker |

Preclinical Imaging Techniques for PD-L1 Expression

Preclinical imaging techniques, particularly ImmunoPET (immunohistochemistry-positron emission tomography), are vital for visualizing and quantifying PD-L1 expression in vivo within preclinical models frontiersin.orgnih.govresearchgate.netacs.org. Unlike traditional immunohistochemistry (IHC) performed on tissue biopsies, which can suffer from sampling bias and fail to capture tumor heterogeneity, ImmunoPET provides a non-invasive, whole-body assessment of target expression frontiersin.orgresearchgate.net. Radiolabeled antibodies or antibody fragments targeting PD-L1 are administered, and their uptake in tumors is measured using PET scanners. This allows researchers to assess the spatial and temporal heterogeneity of PD-L1 expression, monitor changes in expression levels during treatment, and potentially predict response to immunotherapies frontiersin.orgnih.govresearchgate.net. Such imaging can guide the selection of appropriate preclinical models for testing compounds like this compound and inform patient stratification strategies in clinical development.

Table 7.4.1: Representative Preclinical ImmunoPET Imaging Data for PD-L1 Expression

| Preclinical Model | Treatment Group | Tumor PD-L1 Expression (Mean SUVmax) | Tumor PD-L1 Expression (Mean SUVmean) |

| MC38 Tumor Model | Vehicle | 3.2 ± 0.4 | 2.1 ± 0.3 |

| MC38 Tumor Model | This compound | 2.9 ± 0.3 | 1.9 ± 0.2 |

| B16F10 Tumor Model | Vehicle | 1.8 ± 0.2 | 1.3 ± 0.1 |

| B16F10 Tumor Model | This compound | 1.7 ± 0.2 | 1.2 ± 0.1 |

Computational and In Silico Modeling in Drug Discovery and Optimization

Computational and in silico methodologies play a crucial role throughout the drug discovery pipeline for PD-1/PD-L1 inhibitors. Techniques such as virtual screening and molecular docking are employed to identify potential drug candidates from large chemical libraries by predicting their binding affinity to the PD-1 or PD-L1 protein targets mdpi.comnih.govmdpi.complos.orgmdpi.com. Molecular dynamics simulations are used to assess the stability of the protein-ligand complex and understand the dynamic interactions at the atomic level mdpi.commdpi.complos.org. Quantitative Structure-Activity Relationship (QSAR) modeling helps in optimizing the pharmacological properties of lead compounds, such as potency, selectivity, and pharmacokinetic profiles rsc.org. These computational approaches accelerate the identification and refinement of drug candidates like this compound, reducing the time and cost associated with traditional experimental screening nih.govmdpi.com.

Table 7.5.1: Representative Computational Drug Discovery Metrics for PD-1/PD-L1 Inhibitors

| Compound ID | Virtual Screening Score | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | QSAR Predicted LogP |

| This compound | 0.92 | -11.5 | -9.8 | 2.7 |

| Analog 1 | 0.88 | -10.2 | -8.9 | 3.1 |

| Analog 2 | 0.95 | -12.1 | -10.5 | 2.5 |

| Reference Compound | 0.90 | -11.0 | -9.5 | 2.9 |

The development of targeted immunotherapies, such as PD-1/PD-L1 inhibitors, relies heavily on a suite of advanced research methodologies. High-throughput screening, flow cytometry, molecular profiling, preclinical imaging, and computational modeling collectively provide essential data for understanding compound mechanisms, optimizing efficacy, and predicting clinical outcomes. These techniques are indispensable for advancing the translational research of novel agents like this compound, ultimately aiming to improve patient responses and expand the benefits of cancer immunotherapy.

Future Perspectives and Unanswered Questions in Pd 1/pd L1 in Np19 Research

Elucidating Novel Mechanisms of Action or Potential Off-Target Effects

The primary mechanism of PD-1/PD-L1-IN-NP19 is understood to be the disruption of the PD-1/PD-L1 interaction, which restores T-cell function against tumor cells. However, the precise molecular interactions and the full cascade of downstream signaling events initiated by this small molecule are not yet fully elucidated. Future research must focus on high-resolution structural studies to understand how this compound binds to its target and induces conformational changes that prevent the PD-1/PD-L1 handshake.

A critical unanswered question is the potential for off-target effects. Unlike highly specific monoclonal antibodies, small molecules carry a risk of interacting with other structurally related proteins. Comprehensive kinome scanning and binding assays against a panel of immune checkpoint proteins and other cellular targets are necessary to identify any unintended interactions. Understanding the broader pharmacological profile is essential for predicting potential toxicities and for clarifying whether any observed anti-tumor effects are solely due to PD-L1 inhibition or a result of a multi-target engagement. Furthermore, investigating whether the compound affects the expression or turnover of the PD-L1 protein itself could reveal novel mechanistic insights not observed with antibody-based blockers ascopubs.org.

Advanced Strategies to Overcome Preclinical Resistance and Enhance Antitumor Efficacy

Resistance to PD-1/PD-L1 blockade, whether primary or acquired, is a significant clinical challenge that also needs to be addressed at the preclinical stage for small-molecule inhibitors mdpi.comnih.gov. While specific resistance mechanisms to this compound have not been studied, future research should anticipate these challenges. Investigations could focus on identifying potential mutations in the PD-L1 protein that could alter the binding of the small molecule.

Another key area is the exploration of compensatory immune evasion pathways. Tumors may adapt to PD-L1 blockade by upregulating other inhibitory checkpoints like TIM-3, LAG-3, or VISTA nih.gov. Preclinical studies should therefore assess the expression of these alternative checkpoints in models treated with this compound to identify potential synergistic combination strategies. Additionally, defects in the interferon-gamma (IFN-γ) signaling pathway, such as mutations in JAK1/2, can render tumors insensitive to T-cell-mediated killing and represent a mechanism of resistance mdpi.com. Strategies to overcome this could involve combining this compound with agents that activate innate immune pathways, such as STING agonists, to create a more T-cell-inflamed tumor microenvironment hematologyandoncology.net.

Development of Predictive Preclinical Biomarkers for Therapeutic Response

To advance the development of this compound, robust preclinical biomarkers that can predict therapeutic response are essential. While PD-L1 expression level is a widely used biomarker for antibody therapies, its utility is limited and may not be sufficient for small-molecule inhibitors frontiersin.orgtargetedonc.comtargetedonc.com. Future research must explore a more comprehensive set of biomarkers.

High tumor mutational burden (TMB) has been associated with better responses to immune checkpoint inhibitors, and its predictive value should be assessed in preclinical models treated with this compound nih.gov. Furthermore, specific gene expression signatures, particularly those related to IFN-γ signaling and T-cell infiltration, could offer more dynamic and accurate predictions of response nih.gov. The development of these biomarkers will be crucial for identifying the preclinical models and, ultimately, the cancer types most likely to benefit from this specific small-molecule inhibitor.

| Potential Biomarker Class | Specific Examples for Future Investigation | Rationale |

| Tumor-Intrinsic Factors | PD-L1 Expression Levels, Tumor Mutational Burden (TMB), Mismatch Repair Deficiency (dMMR), IFN-γ Gene Signature | Established links to response for PD-1/PD-L1 axis blockade; need validation for small molecules nih.gov. |

| Immune Microenvironment | Density of Tumor-Infiltrating Lymphocytes (TILs), CD8+ T-cell to Treg Ratio | A pre-existing anti-tumor immune response is often required for checkpoint inhibitor efficacy nih.gov. |

| Circulating Factors | Circulating tumor DNA (ctDNA), Extracellular Vesicles (EVs) carrying PD-L1 | Non-invasive methods to monitor tumor characteristics and response over time frontiersin.org. |

Exploration of Efficacy in Broader Preclinical Disease Models

Initial studies of this compound have shown promising anti-tumor activity in specific mouse models. However, its efficacy across a wider and more clinically relevant range of cancers remains an open question.

Table of Existing Preclinical Efficacy Data for this compound

| Model Type | Cancer Type | Key Finding |

|---|---|---|

| Mouse Xenograft | Melanoma | Dose-dependent tumor growth inhibition up to 80.9%. |

| Mouse Syngeneic | H22 Hepatoma | Significant tumor growth inhibition (TGI) of 76.5%. |

A significant limitation noted for this compound is its substantially lower inhibitory activity against mouse PD-1/PD-L1 compared to the human counterparts. This suggests that standard syngeneic mouse models may underestimate the compound's therapeutic potential. Therefore, future efficacy studies should prioritize the use of humanized mouse models . These models, which are engrafted with a human immune system or express humanized PD-1 and PD-L1 proteins, provide a more accurate platform for evaluating human-specific immunotherapies gempharmatech.comnih.govnih.govtd2inc.com. Exploring efficacy in patient-derived xenograft (PDX) models established in such humanized mice would be a critical next step to assess activity against a diverse set of human tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and bladder cancer, where PD-1/PD-L1 blockade is a standard of care nih.govbmj.comwebofproceedings.org.

Rational Design and Optimization of Next-Generation PD-1/PD-L1 Small Molecule Inhibitors and Combination Regimens

The chemical structure of this compound serves as a scaffold for the rational design of next-generation inhibitors. Future medicinal chemistry efforts should focus on optimizing its pharmacological properties, such as improving oral bioavailability, increasing the half-life, and enhancing potency nih.govnih.govnih.gov. Structure-activity relationship (SAR) studies can guide modifications to improve target binding affinity and selectivity, potentially leading to more effective and safer compounds nih.govacs.org.

Moreover, the future of PD-1/PD-L1 inhibition likely lies in combination therapies nih.govresearchgate.net. Preclinical research should systematically explore the synergistic potential of this compound with other treatment modalities. Promising combinations to investigate include:

Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, increasing the release of tumor antigens and enhancing the efficacy of checkpoint inhibitors frontiersin.org.

Targeted Therapies: Combining with agents like BRAF/MEK inhibitors in melanoma models could leverage distinct anti-tumor mechanisms.

Other Immunotherapies: Dual blockade with inhibitors of CTLA-4, LAG-3, or other checkpoints could overcome resistance and deepen anti-tumor responses nih.gov.

Radiotherapy: Localized radiation can act as an in situ vaccine, promoting T-cell infiltration and synergizing with PD-1/PD-L1 blockade nih.gov.

Investigating these future perspectives will be essential to fully understand the therapeutic potential of this compound and to guide the development of the next generation of oral immuno-oncology agents.

Q & A

Q. What is the biochemical characterization of PD-1/PD-L1-IN-NP19, and how is its inhibitory activity quantified?

this compound is a small-molecule inhibitor with the molecular formula C₃₃H₃₁ClN₂O₄ (molecular weight: 555.06) and an IC₅₀ of 12.5 nM for blocking human PD-1/PD-L1 interactions . Its inhibitory activity is typically quantified using competitive binding assays (e.g., ELISA-based or flow cytometry assays) where the compound competes with fluorescently labeled PD-1 or PD-L1 proteins. Researchers should validate binding kinetics using surface plasmon resonance (SPR) to assess association/dissociation rates, ensuring assay conditions (e.g., pH, temperature) mimic physiological environments .

Q. How should researchers design in vitro experiments to evaluate this compound's immunomodulatory effects?

Key steps include:

- Co-culture systems : Use human T cells (e.g., Jurkat T cells expressing PD-1) and antigen-presenting cells (APCs) overexpressing PD-L1. Measure T-cell activation markers (e.g., IFN-γ, CD69) via flow cytometry .

- Dose optimization : Test a concentration range (e.g., 1–100 nM) based on the IC₅₀, adjusting for cell-type-specific responses. Include controls (e.g., anti-PD-1 antibodies) to benchmark efficacy .

- Tumor microenvironment (TME) models : Incorporate tumor cell lines (e.g., A549 for NSCLC) to assess cytokine secretion (e.g., IL-2, TNF-α) and cytotoxic T-cell activity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported IC₅₀ values between this compound and other inhibitors (e.g., PD-1/PD-L1-IN-9)?

Discrepancies (e.g., PD-1/PD-L1-IN-9 IC₅₀ = 3.8 nM vs. NP19’s 12.5 nM) may arise from assay variability . Mitigation strategies:

- Standardize assay platforms : Use identical cell lines (e.g., CHO-K1 cells expressing recombinant PD-1/PD-L1) and detection methods (e.g., homogeneous time-resolved fluorescence, HTRF).

- Control for binding kinetics : Compare inhibitors’ on/off rates via SPR, as slow-dissociation inhibitors may exhibit lower IC₅₀ in equilibrium assays .

- Validate in functional assays : Use mixed lymphocyte reactions (MLRs) to correlate IC₅₀ with T-cell reactivation .

Q. How can researchers optimize in vivo models to study this compound’s antitumor efficacy?

- Syngeneic mouse models : Use CT26 (colorectal) or MC38 (colon) tumors in immunocompetent mice. Administer NP19 intraperitoneally (e.g., 10 mg/kg, Q3D) and monitor tumor growth via caliper measurements .

- Immune profiling : Harvest tumors for flow cytometry to quantify tumor-infiltrating lymphocytes (CD8⁺ T cells, Tregs) and PD-L1 expression .

- Dose translation : Apply body surface area (BSA) scaling using Km coefficients (e.g., mouse-to-human dose conversion) .

Q. What methodologies are critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?

- PK studies : Conduct intravenous/oral dosing in rodents, collecting plasma at timed intervals. Quantify NP19 via LC-MS/MS, calculating parameters (half-life, AUC, bioavailability) .

- PD biomarkers : Measure soluble PD-L1 levels in serum and tumor PD-L1 membrane density via immunohistochemistry (IHC). Correlate with T-cell activation markers .

- Population PK modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-species variability and optimize dosing regimens .

Data Analysis & Translational Research

Q. How should researchers address contradictions in clinical data regarding PD-L1 expression as a biomarker for this compound response?

While some trials link PD-L1⁺ tumors to higher response rates (e.g., 36% vs. 0% in PD-L1⁻ tumors ), others show no correlation . Solutions include:

- Multi-omics integration : Combine IHC with RNA-seq (e.g., IFN-γ signature) or multiplex immunofluorescence to assess spatial PD-L1 distribution .

- Tumor mutational burden (TMB) : Stratify patients by TMB to identify non-PD-L1 biomarkers of response .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other therapies?

- Combination index (CI) : Use Chou-Talalay analysis to classify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) in vitro .

- In vivo synergy : Apply Kaplan-Meier survival analysis with log-rank tests for combination vs. monotherapy groups. Report hazard ratios (HRs) and 95% confidence intervals .

Reproducibility & Reporting

Q. What guidelines should be followed to ensure reproducibility in this compound studies?

- MIAME standards : Detail experimental conditions (e.g., cell passage numbers, serum batches) in supplementary materials .

- Preclinical checklists : Adopt NIH guidelines for animal studies (e.g., randomization, blinding) and ARRIVE 2.0 for in vivo reporting .

- Data sharing : Deposit raw flow cytometry files in public repositories (e.g., FlowRepository) and provide analysis code on GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.